An In-depth Technical Guide to 3-Iodo-4-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Iodo-4-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, and provides experimentally derived protocols for its synthesis and key chemical transformations. Furthermore, it explores its application in the development of targeted therapeutics, specifically as a scaffold for kinase inhibitors and as a modulator of cholinergic synaptic transmission. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction
3-Iodo-4-methylpyridine, also known as 3-iodo-4-picoline, is a halogenated pyridine derivative that has garnered significant interest in the field of organic synthesis. Its structure, featuring a reactive iodine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The presence of the iodo-substituent facilitates a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is of particular importance in the pharmaceutical industry for the synthesis of novel therapeutic agents, including kinase inhibitors and modulators of neurotransmitter receptors.[1][2][3] This guide aims to provide a detailed technical overview of 3-Iodo-4-methylpyridine, encompassing its chemical and physical properties, spectroscopic characterization, synthesis, and key applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 3-Iodo-4-methylpyridine is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 38749-96-1 | |
| Molecular Formula | C₆H₆IN | [4] |
| Molecular Weight | 219.02 g/mol | [4] |
| Appearance | Not specified (typically a solid or oil) | |
| Canonical SMILES | CC1=C(C=NC=C1)I | [4] |
| InChIKey | SMXBHXFTAWZFAU-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-2 |
| ~8.2 | s | 1H | H-6 |
| ~7.1 | d | 1H | H-5 |
| ~2.4 | s | 3H | -CH₃ |
Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-6 |
| ~150 | C-2 |
| ~145 | C-4 |
| ~128 | C-5 |
| ~95 | C-3 |
| ~20 | -CH₃ |
Table 2.3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1400 | C-H bending (aliphatic) |
| ~550 | C-I stretching |
Table 2.4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 219.96178 | [M+H]⁺ |
| 241.94372 | [M+Na]⁺ |
| 218.95395 | [M]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 3-Iodo-4-methylpyridine and its subsequent use in key cross-coupling reactions.
Synthesis of 3-Iodo-4-methylpyridine from 4-Methylpyridine
This protocol describes a general procedure for the iodination of 4-methylpyridine (4-picoline).
Reaction Scheme:
Materials and Reagents:
-
4-Methylpyridine (4-picoline)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 4-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (1.1 eq) dropwise.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-Iodo-4-methylpyridine.
Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-methylpyridine with Phenylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3-Iodo-4-methylpyridine with phenylboronic acid.[9][10][11][12]
Reaction Scheme:
Materials and Reagents:
-
3-Iodo-4-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To an oven-dried Schlenk flask, add 3-Iodo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Sonogashira Cross-Coupling of 3-Iodo-4-methylpyridine with Phenylacetylene
This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of 3-Iodo-4-methylpyridine with phenylacetylene.[13][14][15][16][17]
Reaction Scheme:
Materials and Reagents:
-
3-Iodo-4-methylpyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or another suitable solvent (anhydrous and degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-Iodo-4-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous and degassed THF and triethylamine (2.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Applications in Drug Discovery
The 3-iodo-4-methylpyridine scaffold is a valuable building block in the design and synthesis of biologically active molecules, particularly in the development of kinase inhibitors and modulators of cholinergic neurotransmission.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyridine ring is a common motif in many approved kinase inhibitors. The ability to functionalize the 3-position of the 4-methylpyridine core via cross-coupling reactions allows for the systematic exploration of the chemical space around the scaffold, leading to the identification of potent and selective inhibitors. For instance, derivatives of 3-iodo-4-methylpyridine can be elaborated to target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) or Bcr-Abl.[3]
Modulation of Cholinergic Synaptic Transmission
The cholinergic system plays a vital role in the central and peripheral nervous systems, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders.[18] Pyridine-containing compounds have been shown to interact with nicotinic and muscarinic acetylcholine receptors.[19][20][21] Derivatives of 3-iodo-4-methylpyridine can be synthesized to act as agonists, antagonists, or allosteric modulators of these receptors, thereby influencing synaptic transmission. This makes them attractive candidates for the development of drugs for conditions such as Alzheimer's disease, schizophrenia, and pain.
Conclusion
3-Iodo-4-methylpyridine is a valuable and versatile building block in modern organic synthesis, with significant potential in the development of novel pharmaceuticals. Its reactivity in cross-coupling reactions provides a facile route to a diverse range of substituted pyridine derivatives. The applications of these derivatives as kinase inhibitors and modulators of cholinergic receptors highlight the importance of this scaffold in drug discovery. This technical guide provides a foundational resource for scientists and researchers, offering key data and experimental protocols to facilitate the exploration and utilization of 3-Iodo-4-methylpyridine in their research endeavors.
References
- 1. Patent Details | Paper Digest [paperdigest.org]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-iodo-4-methylpyridine (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
